1,3-Dibutyl-1,3-diazepan-2-one

Description

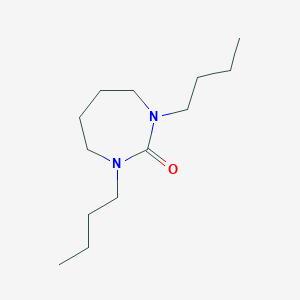

Structure

2D Structure

3D Structure

Properties

CAS No. |

89913-92-8 |

|---|---|

Molecular Formula |

C13H26N2O |

Molecular Weight |

226.36 g/mol |

IUPAC Name |

1,3-dibutyl-1,3-diazepan-2-one |

InChI |

InChI=1S/C13H26N2O/c1-3-5-9-14-11-7-8-12-15(13(14)16)10-6-4-2/h3-12H2,1-2H3 |

InChI Key |

VOVWVIBYJQNCKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCN(C1=O)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Diazepan 2 One Systems, with Emphasis on N,n Dialkylation

Strategies for Seven-Membered Cyclic Urea (B33335) Ring Formation

The construction of the 1,3-diazepan-2-one (B95610) ring, a seven-membered heterocycle, can be achieved through several synthetic strategies. These methods primarily involve the formation of a cyclic urea from a suitable linear precursor.

Catalytic Oxidative Carbonylation Approaches in Diazepanone Synthesis

Catalytic oxidative carbonylation represents a powerful and efficient method for the synthesis of cyclic ureas. This approach typically involves the use of a transition metal catalyst, such as palladium, to facilitate the reaction of a diamine with carbon monoxide in the presence of an oxidant. researchgate.net While direct examples for the synthesis of 1,3-diazepan-2-one are not extensively documented, the principles can be applied from the synthesis of other cyclic ureas, such as 2-oxazolidinones. researchgate.net

In a hypothetical application to 1,3-diazepan-2-one synthesis, 1,4-diaminobutane (B46682) would be treated with carbon monoxide and an oxidant, catalyzed by a palladium salt. The reaction proceeds through the formation of an isocyanate intermediate, which then undergoes intramolecular cyclization to yield the desired seven-membered ring. researchgate.net The choice of solvent, temperature, and pressure are critical parameters that would need to be optimized for this specific transformation.

Table 1: Key Parameters in Catalytic Oxidative Carbonylation for Cyclic Urea Synthesis

| Parameter | Description | Potential Conditions for 1,3-Diazepan-2-one |

| Catalyst | Typically a palladium(II) salt, e.g., PdI2. researchgate.net | PdI2/KI system |

| Oxidant | Molecular oxygen or other oxidizing agents. | CO/O2/air mixture |

| Solvent | A polar aprotic solvent is often used. | Methanol or Dimethylformamide (DMF) |

| Temperature | Elevated temperatures are generally required. | 100-150 °C |

| Pressure | The reaction is typically carried out under pressure. | 40-60 atm |

Cyclization Reactions from Diamine Precursors

A more traditional and widely employed method for the synthesis of cyclic ureas is the direct cyclization of a diamine precursor with a carbonyl-containing reagent. For the synthesis of the parent 1,3-diazepan-2-one ring, the starting material is 1,4-diaminobutane. This diamine is reacted with a phosgene (B1210022) equivalent, such as phosgene, diphosgene, or triphosgene, in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

Alternatively, reagents like urea or diethyl carbonate can be used as the carbonyl source, which can be advantageous due to their lower toxicity compared to phosgene and its derivatives. google.com The reaction of N,N'-dialkylated diamines with urea in the presence of a polar solvent at elevated temperatures is a known method for preparing cyclic ureas. google.com For instance, the synthesis of 1,3-Dibutyl-1,3-diazepan-2-one could be envisioned through the cyclization of N,N'-dibutyl-1,4-diaminobutane with a suitable carbonylating agent.

Multistep Organic Synthesis Routes for Diazepane Ring Construction

In some cases, the construction of the diazepane ring is embedded within a more complex, multi-step synthetic sequence. This is particularly true for the synthesis of fused-ring systems containing the diazepine (B8756704) moiety, such as quinazolinotriazolobenzodiazepines. nih.gov While not a direct synthesis of 1,3-diazepan-2-one itself, these routes demonstrate the versatility of forming the seven-membered ring as part of a larger molecular architecture.

One such approach involves a one-pot, two-step cascade reaction that engages multiple reactive centers to build a complex heterocyclic system that includes a diazepine ring. nih.gov Such a sequence might involve an initial condensation to form a quinazolinone, followed by an intramolecular cycloaddition to construct the fused triazole and benzodiazepine (B76468) rings. nih.gov These methodologies highlight the potential for creating diverse and complex molecules based on the diazepine framework.

Regioselective and Stereoselective Synthesis of Substituted 1,3-Diazepan-2-ones

The introduction of substituents onto the 1,3-diazepan-2-one ring can be achieved with a high degree of control, allowing for the synthesis of a wide variety of derivatives.

Introduction of N-Alkyl Substituents, specifically Butyl Groups

The N-alkylation of the parent 1,3-diazepan-2-one is a key step in the synthesis of compounds like this compound. This transformation is typically achieved by treating the cyclic urea with an alkylating agent, such as an alkyl halide (e.g., butyl bromide or butyl iodide), in the presence of a base. The base serves to deprotonate the nitrogen atoms of the urea, making them nucleophilic and reactive towards the alkylating agent.

Commonly used bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently employed. To achieve N,N'-dialkylation, a stoichiometric excess of both the base and the alkylating agent is typically used.

Table 2: General Conditions for N,N'-Dialkylation of Cyclic Ureas

| Reagent/Condition | Purpose | Example |

| Base | Deprotonation of the urea nitrogens. | Sodium Hydride (NaH) |

| Alkylating Agent | Provides the alkyl group for substitution. | Butyl Bromide (BuBr) |

| Solvent | Provides a medium for the reaction. | Dimethylformamide (DMF) |

| Temperature | Influences the rate of reaction. | Room temperature to 60 °C |

Stereochemical Control in Chiral Diazepan-2-one Derivatives

Achieving stereochemical control in the synthesis of chiral 1,3-diazepan-2-one derivatives is a significant challenge. While this compound is not chiral, the introduction of substituents on the carbon backbone of the diazepine ring can create stereocenters. The stereoselective synthesis of such compounds can be approached in several ways.

One strategy is to start with a chiral diamine precursor. For example, if a chiral derivative of 1,4-diaminobutane is used in the cyclization reaction, the resulting 1,3-diazepan-2-one will also be chiral. Another approach is the use of a chiral catalyst in the ring-forming reaction, which can induce enantioselectivity.

Furthermore, for derivatives with existing stereocenters, diastereoselective reactions can be employed to introduce new stereocenters with a high degree of control. For instance, palladium-catalyzed intramolecular oxidative amidation of alkenes has been shown to proceed with excellent diastereoselectivity in the synthesis of related amino alcohol and diamine derivatives. nih.gov This type of methodology could potentially be adapted for the stereoselective synthesis of substituted 1,3-diazepan-2-ones.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of base, solvent, temperature, and catalyst.

For the N,N'-dialkylation of a pre-formed 1,3-diazepan-2-one ring with a butyl halide, the selection of the base is crucial. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are often employed to deprotonate the N-H groups, thereby activating the nitrogen atoms for nucleophilic attack on the alkylating agent. The choice of solvent is also a significant factor; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they can dissolve the reactants and facilitate the reaction.

Temperature plays a vital role in the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. Therefore, a careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and selectivity. The molar ratio of the reactants, particularly the alkylating agent and the base relative to the cyclic urea, is another parameter that requires fine-tuning to ensure complete dialkylation and avoid mono-alkylation or over-alkylation.

Below is an interactive data table summarizing a hypothetical optimization study for the synthesis of this compound via N,N'-dibutylation of 1,3-diazepan-2-one.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (2.2) | THF | 25 | 24 | 65 |

| 2 | NaH (2.2) | THF | 65 | 12 | 85 |

| 3 | NaH (2.2) | DMF | 25 | 18 | 78 |

| 4 | NaH (2.2) | DMF | 80 | 8 | 92 |

| 5 | K2CO3 (3.0) | DMF | 100 | 24 | 55 |

| 6 | Cs2CO3 (2.5) | DMF | 80 | 12 | 88 |

This table is representative of typical optimization studies in organic synthesis and the values are illustrative.

Sustainable and Green Chemistry Approaches in Diazepan-2-one Synthesis

In recent years, there has been a significant shift towards the development of sustainable and green synthetic methodologies in chemical manufacturing to reduce environmental impact. The synthesis of diazepan-2-ones is no exception, with research focusing on the use of renewable feedstocks, environmentally benign solvents, and catalytic processes.

A prominent green approach for the synthesis of cyclic ureas involves the utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. This method aligns with the principles of green chemistry by capturing and utilizing a greenhouse gas. The direct synthesis of cyclic ureas from CO2 and diamines can be effectively achieved using a reusable heterogeneous catalyst, such as pure cerium oxide (CeO2), under relatively low CO2 pressure. The use of 2-propanol as a solvent in this system has been shown to provide good selectivity and high yields of various cyclic ureas.

Another sustainable method involves the use of ethylene carbonate as a carbonyl source, which is a less hazardous alternative to phosgene and its derivatives. The reaction of ethylene carbonate with primary amines to form N,N'-disubstituted ureas can be catalyzed by basic metal oxides like calcium oxide (CaO). researchgate.net CaO is an inexpensive, recyclable, and environmentally friendly catalyst. researchgate.net The proposed mechanism involves the initial reaction between ethylene carbonate and the amine to form a carbamate (B1207046), followed by a CaO-catalyzed reaction between the carbamate and another amine molecule to yield the disubstituted urea. researchgate.net

Furthermore, the development of one-pot syntheses contributes to the greening of chemical processes by reducing the number of steps, minimizing waste generation from purification of intermediates, and saving energy. For instance, a one-pot catalytic synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of CO2, has been reported. nih.gov These approaches highlight the ongoing efforts to develop more sustainable pathways for the synthesis of important chemical entities like this compound.

Elucidation of Reaction Mechanisms in 1,3 Diazepan 2 One Formation and Transformation

Mechanistic Pathways of Cyclic Urea (B33335) Formation from Diamines (e.g., Carbonylation, Thorpe-Ingold Effect)

The formation of cyclic ureas from diamines is a critical transformation in organic synthesis. Key mechanistic pathways include carbonylation reactions, which can be significantly influenced by structural effects like the Thorpe-Ingold effect.

Carbonylation: Carbonylation of diamines offers a direct route to cyclic ureas. This process typically involves the use of a carbonyl source, such as carbon monoxide (CO) gas, phosgene (B1210022) derivatives, or carbon dioxide (CO2). ufl.edursc.org One of the well-established methods is the oxidative carbonylation of diamines. For instance, the tungsten hexacarbonyl [W(CO)6]-catalyzed oxidative carbonylation of 1,3-propanediamine has been studied to form the corresponding six-membered cyclic urea. acs.orgnih.gov This methodology provides an alternative to using hazardous reagents like phosgene. ufl.edu The mechanism for catalytic carbonylation often involves the initial coordination of the amine to the metal center, followed by insertion of CO and subsequent intramolecular cyclization.

Another approach utilizes carbon dioxide (CO2) as a green and safe C1 source. rsc.org The synthesis of cyclic ureas from CO2 and diamines can be efficiently catalyzed by materials like pure cerium oxide (CeO2). The proposed mechanism involves several steps:

Formation of carbamic acid and carbamate (B1207046) species on the surface of the CeO2 catalyst. rsc.org

Decomposition of the carbamic acid to regenerate a free amino group and CO2. rsc.org

A nucleophilic attack of the free amino group on the surface-bound carbamate to form the cyclic urea. rsc.org

Desorption of the product from the catalyst surface, allowing for catalyst regeneration. rsc.org

Palladium-catalyzed oxidative carbonylation is also a general method for synthesizing ureas. acs.org These reactions are typically carried out at elevated temperatures and pressures, using a mixture of carbon monoxide and air as the oxidant. acs.org

Thorpe-Ingold Effect: The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of ring-closing reactions due to steric hindrance. wikipedia.orglucp.net When bulky substituents are placed on a carbon atom within the chain connecting the two reacting functional groups, the bond angle between these substituents increases. wikipedia.orglucp.net This compresses the internal bond angle of the main chain, bringing the reactive termini closer together and thus favoring intramolecular cyclization over competing intermolecular reactions. wikipedia.org

This effect has been observed to significantly enhance the yields of cyclic ureas. For example, in the W(CO)6-catalyzed carbonylation of 1,3-propanediamines, introducing dialkyl substituents at the C2 position leads to higher yields of the corresponding six-membered cyclic ureas compared to the unsubstituted diamine. acs.orgnih.gov Similarly, the formation of an eight-membered cyclic urea, 5-butyl-5-ethyl-1,3-diazepan-2-one, was achieved in a 38% yield from the corresponding substituted 1,5-pentanediamine, whereas the parent unsubstituted diamine yielded only trace amounts of the cyclic product. acs.orgnih.gov This demonstrates that gem-disubstitution on the diamine backbone can be a crucial strategy for synthesizing medium-sized rings like diazepan-2-ones, which are often challenging to form due to unfavorable entropic and enthalpic factors. nih.gov

Table 1: Effect of Substituents on Cyclic Urea Yield (Thorpe-Ingold Effect)

| Diamine Precursor | Ring Size | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Propanediamine | 6 | Low/Not specified | acs.orgnih.gov |

| 2,2-Dimethyl-1,3-propanediamine | 6 | Significantly Increased | acs.orgnih.gov |

| 2,2-Dibutyl-1,3-propanediamine | 6 | Significantly Increased | acs.orgnih.gov |

| 1,5-Pentanediamine | 8 | Trace | acs.orgnih.gov |

Catalytic Principles and Reactivity Profiles in Diazepan-2-one Synthesis

The synthesis of diazepan-2-ones, including N-substituted derivatives like 1,3-Dibutyl-1,3-diazepan-2-one, relies heavily on catalytic methods to ensure efficiency and selectivity. Various catalytic systems have been developed, each with distinct principles and reactivity profiles.

Transition Metal Catalysis: Palladium and tungsten complexes are prominent catalysts in the synthesis of cyclic ureas. Palladium-catalyzed carbonylation reactions are effective for creating both five- and six-membered cyclic ureas from primary diamines. acs.org A typical catalytic system might consist of palladium iodide (PdI2) with potassium iodide (KI) in a solvent like 1,2-dimethoxyethane (B42094) (DME), under a pressurized atmosphere of CO and air. acs.org The first palladium-catalyzed synthesis of a 1,4-benzodiazepin-5-one scaffold, a related diazepine (B8756704) structure, utilized Pd(OAc)2 with PPh3 under CO pressure. mdpi.comnih.gov

Tungsten hexacarbonyl, W(CO)6, is another effective catalyst for the oxidative carbonylation of diamines. acs.orgnih.gov Its application, often in the presence of an oxidant like iodine, has been demonstrated in the formation of both six- and eight-membered cyclic ureas. ufl.eduacs.orgnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. Cerium oxide (CeO2) has proven to be a highly efficient and reusable catalyst for synthesizing cyclic ureas directly from diamines and CO2. rsc.orgresearchgate.net It functions effectively even at low CO2 pressures and shows high selectivity when used with solvents like 2-propanol. rsc.org The catalytic activity is attributed to the interaction of both the diamine and CO2 with the catalyst surface, facilitating the key bond-forming steps. rsc.org

Base Catalysis: Base-catalyzed condensation is a fundamental principle in the synthesis of diazepine rings. For instance, the synthesis of 1,5-benzodiazepin-2-ones can be achieved through the piperidine-catalyzed condensation of 1,2-diamines with carbonyl compounds. researchgate.net

Table 2: Catalytic Systems for Cyclic Urea and Diazepine Synthesis

| Catalyst System | Carbon Source | Substrates | Product Type | Reference |

|---|---|---|---|---|

| PdI2 / KI | CO / Air | Primary diamines | 5- and 6-membered cyclic ureas | acs.org |

| W(CO)6 / I2 | CO | Primary diamines | 6- and 8-membered cyclic ureas | acs.orgnih.gov |

| CeO2 | CO2 | Diamines | 5- and 6-membered cyclic ureas | rsc.org |

| Pd(OAc)2 / PPh3 | CO | o-bromoaniline derivatives | 1,4-Benzodiazepin-5-ones | mdpi.comnih.gov |

Intramolecular and Intermolecular Rearrangements of Diazepan-2-one Scaffolds

Diazepine scaffolds, the core of this compound, can undergo various rearrangement reactions, leading to structural diversification. While specific studies on 1,3-diazepan-2-ones are limited, insights can be drawn from related diazepine and benzodiazepine (B76468) systems.

Dimroth Rearrangement: The Dimroth rearrangement is a common reaction in heterocyclic chemistry involving the transposition of a ring atom with an exocyclic atom or group. In the context of triazine chemistry, which shares features with cyclic ureas, a Dimroth rearrangement can lead to the formation of a more thermodynamically stable isomer. beilstein-journals.org Similar rearrangements could be envisioned for diazepan-2-one derivatives under certain conditions, potentially involving the migration of substituents between the nitrogen atoms or ring-opening and closing sequences.

Claisen-type Rearrangements: Rearrangements analogous to the Claisen rearrangement have been reported in the synthesis of related heterocyclic systems. For example, a tandem oxyanionic 6-exo-dig cyclization/Claisen rearrangement sequence has been used to construct cyclooctanoid ring systems, which are also medium-sized rings. nih.gov Although not a direct rearrangement of a pre-formed diazepan-2-one, this highlights that synthetic strategies leading to these scaffolds can involve complex rearrangement steps.

Skeletal Rearrangements in Biosynthesis and Metabolism: In biological systems or under specific chemical conditions, complex scaffolds can undergo significant reorganization. For example, the biosynthesis of certain natural products containing piperidine (B6355638) rings (a six-membered heterocycle) can involve acid-catalyzed rearrangements like the Smiles rearrangement. beilstein-journals.org While not directly applicable to a simple diazepan-2-one, it underscores the potential for skeletal reorganization in larger, more complex molecules containing this core structure. The stability of the diazepine scaffold itself is a key feature in its use in pharmaceuticals like diazepam, but functional groups on the ring can facilitate rearrangements. frontiersin.orgnih.gov

Influence of N-Substituents on Reaction Kinetics and Thermodynamic Control

The nature of the N-substituents in a diazepan-2-one, such as the n-butyl groups in this compound, exerts a profound influence on both the kinetics of its formation and the thermodynamic properties of the molecule.

Influence on Reaction Kinetics: In the formation of cyclic ureas from secondary diamines, the N-substituents can significantly affect reaction yields and pathways. Studies on the carbonylation of N,N'-dialkyl-2,2-dimethyl-1,3-propanediamines showed lower yields compared to the corresponding primary diamines. acs.orgnih.gov The primary byproducts were tetrahydropyrimidine (B8763341) derivatives, indicating that the N-alkyl groups promote a competitive reaction pathway involving the oxidant and base. acs.org

Influence on Thermodynamic Properties and Conformation: N-substituents are crucial in determining the intermolecular interactions and conformational preferences of urea derivatives. The presence of substituents can disrupt or promote the formation of hydrogen-bonded supramolecular structures. nih.govnih.gov For N,N'-disubstituted ureas, the ability to form strong, bifurcated hydrogen bonds leads to the formation of linear supramolecular polymers in nonpolar solvents. nih.gov However, in a 1,3-disubstituted cyclic urea like this compound, the N-substituents are constrained within the seven-membered ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-propanediamine |

| 1,5-pentanediamine |

| 2,2-Dibutyl-1,3-propanediamine |

| 2,2-Dimethyl-1,3-propanediamine |

| 2-propanol |

| 5-butyl-5-ethyl-1,3-diazepan-2-one |

| Carbon dioxide |

| Carbon monoxide |

| Cerium oxide |

| Diazepam |

| N,N'-di(2,6-diisopropylphenyl)urea (DIPPU) |

| N,N'-dialkyl-2,2-dimethyl-1,3-propanediamines |

| Palladium iodide |

| Phosgene |

| Potassium iodide |

Sophisticated Spectroscopic and Analytical Characterization Techniques for 1,3 Dibutyl 1,3 Diazepan 2 One and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of 1,3-Dibutyl-1,3-diazepan-2-one. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the diazepane ring and the two n-butyl chains. Due to the lack of high symmetry, the protons on the diazepane ring and even the protons on the two butyl groups may exhibit chemical non-equivalence. The chemical shifts are influenced by the adjacent nitrogen atoms and the carbonyl group. Protons on carbons alpha to a nitrogen atom are typically deshielded and appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each chemically unique carbon atom. The most downfield signal is anticipated for the carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. Carbons directly attached to nitrogen atoms also appear at a lower field compared to the other aliphatic carbons in the butyl chains and the diazepane ring. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| 1 (C=O) | - | - | ~165-170 |

| 2, 8 (N-C H₂) | ~3.1-3.4 | t | ~45-50 |

| 3, 9 (-C H₂-) | ~1.4-1.6 | m | ~28-32 |

| 4, 10 (-C H₂-) | ~1.3-1.5 | m | ~19-22 |

| 5, 11 (-C H₃) | ~0.9-1.0 | t | ~13-15 |

| a, e (Ring N-C H₂) | ~3.2-3.5 | m | ~48-55 |

| b, d (Ring -C H₂-) | ~1.7-1.9 | m | ~25-30 |

| c (Ring -C H₂-) | ~1.6-1.8 | m | ~24-28 |

Note: 't' = triplet, 'm' = multiplet. Predictions are based on standard chemical shift values for similar functional groups. Actual values may vary based on solvent and conformational effects.

(A representative structure with numbering for correlation purposes would be placed here in a full report)

While 1D NMR provides initial data, 2D NMR techniques are essential for confirming the complex structural assembly. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. It would show correlations between adjacent protons within the butyl chains (e.g., H-2 with H-3, H-3 with H-4, etc.) and throughout the seven-membered diazepane ring, confirming the spin systems. westmont.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the definitive assignment of carbon chemical shifts based on the more easily interpreted proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the N-CH₂ protons of the butyl groups (position 2) to the carbonyl carbon (position 1), confirming the N-acylation. It would also link the different fragments of the diazepane ring together.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY can help determine the three-dimensional conformation of the flexible diazepane ring and the relative orientation of the butyl substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysisresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule. scispace.comacs.org For this compound (Molecular Formula: C₁₃H₂₆N₂O), HRMS provides a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value. This accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from any other potential structures with the same nominal mass.

Upon ionization, the molecule undergoes fragmentation, and the analysis of these fragments provides further structural confirmation.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound

| Fragment Description | Proposed Formula | Theoretical Monoisotopic Mass (Da) |

| Molecular Ion [M]⁺ | C₁₃H₂₆N₂O | 226.2045 |

| Protonated Molecule [M+H]⁺ | C₁₃H₂₇N₂O | 227.2123 |

| Loss of a butyl radical | C₉H₁₉N₂O | 187.1497 |

| Loss of a butene | C₉H₁₈N₂O | 186.1419 |

| Alpha-cleavage (loss of propyl) | C₁₀H₂₁N₂O | 199.1654 |

| Diazepane ring fragmentation | Various | Various |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insightshmdb.cachemsrc.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying functional groups and providing insights into molecular structure and conformation. semanticscholar.orgscielo.br

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the cyclic urea (B33335) (amide) group. This peak is typically found in the region of 1630-1680 cm⁻¹. Other key absorptions include C-H stretching vibrations from the numerous aliphatic groups and C-N stretching vibrations. researchgate.net

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-2960 | Strong |

| C=O Stretch | Cyclic Urea (Amide I) | 1630-1680 | Very Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1350-1470 | Medium |

| C-N Stretch | Amine/Amide | 1100-1300 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation Elucidationchemsrc.com

Should this compound form a single crystal of sufficient quality, X-ray crystallography would provide the most definitive and unambiguous structural information in the solid state. researchgate.netresearchgate.net This technique would yield a three-dimensional model of the molecule, detailing:

Precise Bond Lengths and Angles: Confirming the exact geometric parameters of the entire molecule.

Conformation of the Diazepane Ring: The seven-membered diazepane ring is flexible and can adopt several conformations (e.g., chair, boat, twist-boat). Crystallography would reveal the preferred conformation in the crystal lattice. researchgate.net

Orientation of Substituents: The precise spatial arrangement of the two n-butyl groups relative to the ring would be determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces, such as van der Waals interactions, that stabilize the solid-state structure.

Advanced Chromatographic and Separation Science Methodologies for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Given its likely volatility, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). A non-polar capillary column would be suitable for separation. The retention time is a characteristic property under specific conditions, and the integrated peak area allows for quantification of purity. dss.go.th

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for purity analysis. A reversed-phase method using a C18 or C8 column with a mobile phase of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a standard approach. researchgate.net Detection could be achieved via UV absorbance of the carbonyl group or more universally with an evaporative light-scattering detector (ELSD) or mass spectrometry (LC-MS). sciex.com

Isomer Resolution: If the molecule exists as stable conformational isomers or enantiomers (due to a chiral ring conformation), specialized chiral chromatography columns (either GC or HPLC) could be employed to separate and quantify these different isomeric forms. researchgate.netnist.gov

Computational and Theoretical Investigations of 1,3 Dibutyl 1,3 Diazepan 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in elucidating the electronic and structural characteristics of molecular systems. For 1,3-Dibutyl-1,3-diazepan-2-one, these methods offer a detailed picture of its geometry and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to organic molecules to predict their ground state properties with considerable accuracy. ijasrm.com For diazepane derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to optimize the molecular geometry and compute key energetic parameters. iucr.orgresearchgate.net

In the case of this compound, DFT studies would determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This optimization provides data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. iucr.orgresearchgate.net

Table 1: Representative Data from DFT Calculations for a Diazepanone System This table illustrates the type of parameters obtained from DFT calculations. The values are hypothetical for this compound and serve as an example of typical computational outputs.

| Parameter | Calculated Value | Unit | Significance |

| Total Energy | -XXX.XXXX | Hartrees | Overall stability of the molecule |

| HOMO Energy | -X.XXX | eV | Electron-donating ability |

| LUMO Energy | +X.XXX | eV | Electron-accepting ability |

| HOMO-LUMO Gap | X.XXX | eV | Chemical reactivity and stability |

| Dipole Moment | X.XXX | Debye | Polarity of the molecule |

Data is illustrative and requires specific computation for this compound.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental parameters. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory), are essential for a highly accurate description of the electronic configuration and for analyzing subtle intermolecular interactions. researchgate.net

For this compound, ab initio calculations can be used to refine the understanding of its electronic wave function and to study non-covalent interactions. These interactions, including van der Waals forces and hydrogen bonding (if applicable in a complex), are crucial for determining the molecule's behavior in condensed phases. While computationally more intensive than DFT, ab initio methods provide a benchmark for assessing the accuracy of other computational approaches and are particularly useful for studying systems where electron correlation effects are significant. researchgate.net

Conformational Analysis of the Seven-Membered Diazepane Ring

The seven-membered diazepane ring is known for its significant conformational flexibility. Its analysis reveals the various spatial arrangements the ring can adopt and their relative stabilities.

The 1,3-diazepan-2-one (B95610) ring can exist in several conformations, most commonly including chair, boat, and twist-boat forms. iucr.orgnih.gov Computational methods are used to explore the potential energy surface (PES) of the molecule to identify these conformations, which correspond to local energy minima. For substituted diazepanones, the nature and position of the substituents—in this case, the two butyl groups—play a significant role in determining the relative energies of these conformers. semanticscholar.org

The chair conformation is often found to be the most stable for similar 1,4-diazepan-5-one (B1224613) systems. iucr.org The process of ring inversion, where the molecule flips from one conformation to another (e.g., one chair form to another), must proceed through higher-energy transition states. Calculating the energy barriers between these minima is crucial for understanding the conformational dynamics of the ring. A conformational study of diazepam, a related benzodiazepine (B76468), has shown that only one or a few stable conformations with minimum potential energy are typically favored. researchgate.net

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal the dynamic nature of the diazepane ring and the flexibility of the attached butyl chains. These simulations are particularly valuable for understanding how the molecule behaves in a solution or when interacting with other molecules. nih.gov

For this compound, MD simulations would illustrate the transitions between different ring conformations and the rotational freedom of the C-N and C-C bonds within the butyl groups. Such simulations have been used to gain insights into the molecular basis for the activity of other diazepanes, confirming interactions with active sites in biological systems. nih.govdiva-portal.org The results from MD can provide a comprehensive picture of the molecule's conformational landscape and flexibility at a given temperature.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate molecular structures.

DFT and other quantum chemical methods are widely used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). nih.govbohrium.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for predicting NMR shifts. mdpi.com These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules where empirical correlations may be ambiguous. st-andrews.ac.uk

For this compound, calculated ¹H and ¹³C NMR chemical shifts would be correlated with experimentally measured spectra to confirm the structural assignment of each atom. Similarly, calculated vibrational frequencies, after appropriate scaling to account for systematic errors, can be matched with experimental IR and Raman spectra to assign vibrational modes. nih.gov This correlation between theoretical and experimental data provides a high degree of confidence in the determined molecular structure. researchgate.netmdpi.com

Table 2: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts This table demonstrates how theoretical data is compared with experimental findings for structural verification. The values are hypothetical for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| C=O | 170.5 | 171.2 | -0.7 |

| N-C H₂-CH₂ | 48.2 | 48.9 | -0.7 |

| N-CH₂-C H₂ | 25.1 | 25.5 | -0.4 |

| Butyl-C1 | 45.8 | 46.3 | -0.5 |

| Butyl-C2 | 30.9 | 31.3 | -0.4 |

| Butyl-C3 | 20.3 | 20.6 | -0.3 |

| Butyl-C4 | 13.9 | 14.1 | -0.2 |

Data is illustrative. Actual correlation requires experimental and computational analysis.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The electronic characteristics of 1,3-diazepan-2-one derivatives can be elucidated through the analysis of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netroyalsocietypublishing.org

In computational studies of related diazepanone derivatives, Density Functional Theory (DFT) calculations have been employed to determine these molecular orbital energies. For instance, in a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the HOMO-LUMO energy gap was calculated to understand its reactive properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. These descriptors, derived from conceptual DFT, help in understanding the relationship between structure, stability, and global chemical reactivity. irjweb.comphyschemres.org Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

| Descriptor | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / 2η | 0.189 |

| Electrophilicity Index (ω) | μ² / 2η | 2.79 |

This table presents hypothetical values for illustrative purposes and are not experimentally verified for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Systemic Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of a compound with a specific property of interest. mdpi.com These models are valuable tools in computational chemistry for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. For 1,3-diazepan-2-one systems, QSPR can be employed to predict various systemic properties (excluding physical or biological effects), such as thermodynamic properties or partitioning behavior.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that links the descriptors to the property.

Model Validation: The predictive power and robustness of the model are assessed using various statistical metrics and validation techniques.

In the context of cyclic ureas, QSAR (a subset of QSPR focused on biological activity) models have been developed to predict anti-HIV activity. mdpi.com These studies demonstrate that descriptors derived from the molecular graph can effectively model the biological properties of these compounds. mdpi.com While a specific QSPR model for the systemic properties of this compound is not documented, the general approach can be illustrated with a hypothetical model for a relevant systemic property, such as the octanol-water partition coefficient (logP), which is crucial for understanding a compound's behavior in different environments.

A hypothetical QSPR model for logP of a series of N-substituted cyclic ureas might take the following form:

logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis.

| Descriptor Type | Example Descriptor | Potential Contribution to logP |

| Topological | Molecular Weight | Positive correlation (larger molecules tend to be more lipophilic) |

| Number of Rotatable Bonds | Can have a complex effect, often negative due to increased conformational flexibility in aqueous phase | |

| Electronic | Dipole Moment | Negative correlation (higher polarity generally leads to lower lipophilicity) |

| Polar Surface Area (PSA) | Strong negative correlation (increased PSA enhances water solubility) | |

| Constitutional | Number of Butyl Groups | Positive correlation (alkyl groups increase lipophilicity) |

This table illustrates the types of descriptors that could be used in a QSPR model and their likely influence on a property like logP.

Computational Mechanistic Studies of 1,3-Diazepan-2-one Formation and Reactions

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways that can be difficult to obtain experimentally. For the formation of 1,3-diazepan-2-ones, computational studies can elucidate the most favorable reaction routes and the factors influencing the reaction rate and yield.

The synthesis of cyclic ureas, including 1,3-diazepan-2-ones, can be achieved through various methods, such as the reaction of diamines with phosgene (B1210022) or its equivalents, or the oxidative carbonylation of diamines. DFT calculations can be used to model these reactions. For example, a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-amines investigated the reaction mechanism of a direct reductive amination using DFT calculations to explore the formation of a trialkylated compound from a dialkylated precursor. royalsocietypublishing.org The study considered pathways involving either a hemiaminal or an iminium intermediate. royalsocietypublishing.org

A plausible synthetic route to 1,3-diazepan-2-one involves the cyclization of a 1,4-diaminobutane (B46682) derivative with a carbonyl source. A computational study of a similar reaction, the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea (B33335) and 1,2-diaminoethane, revealed that the reaction likely proceeds through an isocyanate intermediate. researchgate.net

A hypothetical reaction pathway for the formation of the 1,3-diazepan-2-one ring from a diamine and a carbonyl source, as investigated by computational methods, could involve the following steps:

| Step | Description | Computational Insights |

| 1 | Nucleophilic attack of one amino group on the carbonyl carbon. | Calculation of the activation energy for this initial addition step. |

| 2 | Formation of a tetrahedral intermediate. | Determination of the stability of this intermediate. |

| 3 | Intramolecular cyclization through the attack of the second amino group. | Identification of the transition state for the ring-closing step and its associated energy barrier. |

| 4 | Elimination of a leaving group (e.g., water or alcohol). | Modeling the final elimination step to yield the stable 1,3-diazepan-2-one ring. |

This table outlines a general mechanistic pathway that can be investigated using computational chemistry.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the rate-determining step and provides a basis for optimizing reaction conditions to improve the synthesis of this compound and related compounds.

Derivative Chemistry and Synthetic Transformations of 1,3 Dibutyl 1,3 Diazepan 2 One

Functionalization of the Diazepane Ring System at Non-Nitrogen Positions

The carbon backbone of the 1,3-diazepan-2-one (B95610) ring consists of four methylene (B1212753) groups (C4, C5, C6, and C7) which are generally unreactive C(sp³)–H bonds. Direct functionalization of these positions is challenging and typically requires harsh conditions or specific activation strategies.

Strategies for functionalizing the carbon framework of related saturated N-heterocycles often involve:

α-Amino Deprotonation: The protons on the carbons adjacent to the nitrogen atoms (C4 and C7) are the most acidic on the ring, although still very weak. The use of strong bases could generate α-amino anions, which can then be trapped by electrophiles.

Oxidative Functionalization: Methods involving the generation of an intermediate iminium ion via oxidation can enable the addition of nucleophiles to the α-carbon. acs.org

Precursor Synthesis: A more common and controlled approach is to construct the ring using a precursor that already contains the desired functionality. For example, the synthesis of 5-butyl-5-ethyl-1,3-diazepan-2-one has been reported via the catalytic oxidative carbonylation of a correspondingly substituted 1,5-pentanediamine. acs.orgacs.org This highlights that substitution at the C5 position is synthetically accessible, albeit through precursor design rather than direct functionalization of the parent ring.

In related, but structurally different, 1,4-diazepan-5-one (B1224613) systems, palladium-catalyzed asymmetric allylic alkylation has been used to create gem-disubstituted products at the carbon atom alpha to a nitrogen and the carbonyl group. nih.gov This method allows for the enantioselective introduction of all-carbon quaternary stereocenters. While the 1,3-diazepan-2-one core lacks the activating influence of the C5-ketone found in the 1,4-diazepan-5-one, similar metal-catalyzed C-H activation strategies remain a theoretical possibility for derivatization.

Table 1: Examples of Functionalization on Related Diazepanone Scaffolds

| Precursor/Substrate | Reaction Type | Functionalized Product Example | Reference |

|---|---|---|---|

| 1,4-Diazepan-5-one derivative | Pd-catalyzed Decarboxylative Asymmetric Allylic Alkylation | gem-Disubstituted 1,4-diazepan-5-one | nih.gov |

| 3-Ethyl-3-butyl-1,5-pentanediamine | Catalytic Oxidative Carbonylation | 5-Butyl-5-ethyl-1,3-diazepan-2-one | acs.orgacs.org |

| Pyrrolidines and other saturated N-heterocycles | Biocatalytic Carbene Transfer | α-Functionalized cyclic amines | acs.org |

Strategies for Further Modification of N-Butyl Substituents

The N-butyl groups of 1,3-Dibutyl-1,3-diazepan-2-one are chemically robust saturated alkyl chains. Direct modification of these substituents would likely rely on non-selective processes such as free-radical halogenation, which are difficult to control and often lead to mixtures of products.

A more synthetically viable strategy involves the initial synthesis of the diazepan-2-one ring using N-substituted 1,4-diaminobutane (B46682) precursors that already bear the desired functionality on the "butyl" chain. This approach allows for the precise placement of functional groups. For instance, a precursor like N,N'-bis(4-hydroxybutyl)-1,4-diaminobutane could be cyclized to introduce terminal hydroxyl groups on the N-alkyl chains, which could then be used for further synthetic elaborations.

Formation of Fused and Spirocyclic Systems Involving the Diazepan-2-one Core

The cyclic urea (B33335) core is a versatile scaffold for constructing more complex polycyclic systems. The nitrogen atoms can act as nucleophiles or participate in cyclization cascades to form both fused and spirocyclic structures.

Fused Systems: The synthesis of fused heterocycles from cyclic ureas is a well-established strategy. For instance, Ag(I)-catalyzed intramolecular reactions of aminophenyl propargyl alcohols with isocyanates (as urea precursors) can yield fused indole-cyclic urea derivatives through a sequential triple C–N bond formation. acs.org Another approach involves the copper-catalyzed domino reaction of substituted benzamides with cyclic enaminones, leading to intermediates that can be cyclized to form quinazolinone-fused medium-sized ring ureas. thieme-connect.com These examples demonstrate that the diazepan-2-one core could, in principle, be annulated to other ring systems.

Spirocyclic Systems: Spiro heterocycles are prevalent in many natural products and pharmacologically active compounds. thieme-connect.com An efficient three-component reaction involving isatins, substituted ureas, and cyclic ketones has been reported to produce spiro heterocycles. thieme-connect.comacs.org In this type of reaction, the urea component participates in a ring-opening and recyclization sequence to form the spirocyclic product. Although the reported examples are limited to methyl and ethyl substituted ureas, the methodology suggests a potential pathway for involving this compound or its parent diamine in similar multicomponent reactions. Furthermore, various spirocyclic compounds containing a urea moiety have been designed and synthesized as potent enzyme inhibitors and receptor antagonists, underscoring the pharmaceutical relevance of this structural motif. nih.govnih.gov

Table 2: Representative Syntheses of Fused and Spirocyclic Urea Derivatives

| Reaction Type | Key Reactants | Product Class | Reference |

|---|---|---|---|

| Ag-Catalyzed Double Cyclization | Aminophenyl propargyl alcohols, Isocyanates | Fused Indole-Cyclic Ureas | acs.org |

| Copper-Catalyzed Domino Reaction / Cyclization | Substituted 2-iodobenzamides, Cyclic enaminones | Fused Quinazolinone-Ureas | thieme-connect.com |

| Three-Component Annulation | Isatins, Substituted Ureas, Cyclic Ketones | Spiro-Heterocycles | thieme-connect.comacs.org |

Utilization of this compound as a Key Synthetic Intermediate for Complex Molecules

While there are no specific examples in the literature of this compound being used as a key intermediate for complex molecule synthesis, its potential can be inferred from the reactivity of its structural class.

The derivatives discussed in the previous sections could serve as valuable building blocks. For example:

Functionalized Derivatives: A diazepan-2-one ring bearing functional groups on its carbon backbone or N-butyl substituents could be coupled with other molecules to build larger, more complex structures.

Fused and Spirocyclic Scaffolds: The formation of fused or spirocyclic systems provides access to novel three-dimensional molecular frameworks. These are of high interest in medicinal chemistry, where such scaffolds can be used to develop potent and selective drugs. For instance, spirocyclic secondary amine-derived ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, and other fused bicyclic and urea derivatives of spirocyclic compounds have been evaluated as CCR1 antagonists. nih.govnih.gov An analogue of the anti-insomnia drug suvorexant, which features a diazepane ring, was synthesized using methods developed for diazepanone alkylation, highlighting the role of such heterocycles in pharmaceutical development. nih.gov

In a different context, related N,N'-dialkyl-substituted cyclic ureas are noted for their industrial application as polar, aprotic solvents capable of dissolving various polymers and inorganic compounds, and serving as media for chemical reactions. google.com This suggests a potential application for this compound beyond its role as a synthetic intermediate.

Advanced Non Pharmacological Applications and Material Science Prospects of 1,3 Dibutyl 1,3 Diazepan 2 One Derivatives

Role as Monomers or Building Blocks in Advanced Polymer Architectures

Cyclic ureas, including derivatives of 1,3-diazepan-2-one (B95610), are valuable monomers for the synthesis of advanced polymers such as polyamides and polyureas. The seven-membered ring of 1,3-diazepan-2-one is amenable to ring-opening polymerization (ROP), a process that can lead to the formation of linear or cross-linked polyamides with tailored properties.

The anionic ring-opening copolymerization of ε-caprolactam with urea-based bis-monomers has been explored for the synthesis of crosslinked polyamide 6. researchgate.net While side reactions can sometimes decrease the polymerization rate, this approach demonstrates the potential for creating networked polymer architectures. The use of bicyclic urea (B33335) monomers has also been shown to yield polymers with monocyclic rings within the polymer chain, highlighting the versatility of cyclic ureas in polymer synthesis. researchgate.net

The general principle of using cyclic monomers to produce polyamides is well-established. For instance, the ring-opening polymerization of lactams is a common industrial process for producing nylons. alfachemic.com By analogy, 1,3-diazepan-2-one derivatives can be considered as precursors to novel polyamides. The presence of the urea functionality within the polymer backbone can introduce unique properties, such as altered hydrogen bonding networks, which can influence the material's thermal and mechanical characteristics.

Furthermore, N,N'-disubstituted cyclic ureas can be precursors to poly(urethane-urea)s (PUUs). These polymers are typically synthesized through the polyaddition reaction of diols and diamines with diisocyanates. While direct polymerization of 1,3-Dibutyl-1,3-diazepan-2-one into PUUs is less common, the diamine precursor to this cyclic urea, N,N'-dibutyl-1,4-diaminobutane, can be used as a chain extender in PUU synthesis, leading to materials with specific segmented structures and properties.

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Advantages |

| 1,3-Diazepan-2-one derivatives | Anionic Ring-Opening Polymerization | Polyamides | Introduction of urea functionality, potential for cross-linking |

| Bicyclic Ureas | Ring-Opening Polymerization | Polyamides with monocyclic units | Control over polymer microstructure |

| N,N'-dialkyl-1,4-diaminobutane (precursor) | Polyaddition with diisocyanates | Poly(urethane-urea)s | Segmented polymers with tailored properties |

Supramolecular Chemistry: Design and Assembly of Host-Guest Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Cyclic ureas have emerged as powerful building blocks in this area due to the ability of the urea moiety to form strong and directional hydrogen bonds. The carbonyl group of the urea can act as a hydrogen bond acceptor, while the N-H protons (in unsubstituted or monosubstituted ureas) can act as hydrogen bond donors. In N,N'-disubstituted ureas like this compound, the carbonyl oxygen remains a key binding site.

Macrocyclic hosts containing cyclic urea units have been designed and synthesized for their ability to complex with various guest ions, including alkali metals and ammonium (B1175870) ions. google.com These host molecules often feature multiple cyclic urea units incorporated into a larger macrocyclic framework. The inward-facing carbonyl groups of the urea moieties create a cavity that can bind to positively charged guests through ion-dipole interactions. The binding affinity and selectivity of these hosts can be tuned by modifying the size of the macrocycle and the nature of the spacer units connecting the cyclic urea components.

While specific research on host-guest systems based on this compound is not widely documented, the principles established for other cyclic ureas are directly applicable. The dibutyl groups on the nitrogen atoms would enhance the lipophilicity of the host molecule, potentially favoring the complexation of organic guest molecules in non-polar solvents. The seven-membered diazepanone ring provides a degree of conformational flexibility that could allow the host to adapt to the size and shape of different guests.

The self-assembly of molecules containing urea groups can lead to the formation of well-ordered supramolecular structures, such as nanotubes and other complex architectures. These assemblies are stabilized by a network of hydrogen bonds and other non-covalent interactions. The design of such systems often relies on the predictable nature of the urea-urea hydrogen bonding motif. The co-assembly of different macrocyclic hosts, including those based on urea derivatives, can lead to information-rich chemosensors with broad-scope analyte binding capabilities. rsc.org

| Host-Guest System Component | Role in Supramolecular Assembly | Key Interactions |

| Cyclic Urea Carbonyl Group | Hydrogen bond acceptor, metal ion coordination | Ion-dipole, Hydrogen bonding |

| N-Alkyl Groups (e.g., Dibutyl) | Enhance lipophilicity, influence solubility | Van der Waals forces |

| Macrocyclic Framework | Provides pre-organization and a binding cavity | Varies with framework structure |

Application in Specialized Solvent Systems and Process Chemistry Enhancements

The physical and chemical properties of N,N'-dialkyl substituted cyclic ureas make them attractive candidates for use as specialized solvents. These compounds are generally polar and aprotic, a class of solvents known for their ability to dissolve a wide range of organic and inorganic compounds and to accelerate certain types of chemical reactions. A patent has described the preparation of N,N'-dialkyl-substituted cyclic ureas for use as polar aprotic solvents. rsc.org These solvents are noted for their industrial interest in dissolving high molecular weight substances like polyamides, PVC, and polystyrene, as well as their utility as media for chemical reactions. rsc.org

This compound, with its N,N'-disubstituted structure, fits into this category. The presence of the butyl chains would increase its non-polar character compared to its dimethyl analogue, potentially offering a unique solvency profile. The high boiling point and thermal stability often associated with such compounds are also advantageous for their use as process solvents, allowing for reactions to be conducted at elevated temperatures.

Furthermore, urea derivatives can be components of deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that have a melting point significantly lower than either of their individual components. These solvents are considered "green" alternatives to traditional volatile organic compounds due to their low vapor pressure, non-flammability, and often, biodegradability. While typically formed with simple urea, the potential exists for using N,N'-disubstituted cyclic ureas to create novel DESs with tailored properties for specific applications, such as in the synthesis of heterocycles. mdpi.com

The use of such specialized solvents can lead to enhancements in process chemistry, including increased reaction rates, improved yields, and greater selectivity. For example, the choice of solvent can significantly influence the outcome of a chemical reaction by stabilizing transition states or by selectively solvating certain reactants or products.

| Solvent Type | Relevant Properties of this compound Derivatives | Potential Applications in Process Chemistry |

| Polar Aprotic Solvent | High dielectric constant, lack of acidic protons, good solvating power for polar and non-polar species. | Accelerating SN2 reactions, dissolving polymers, medium for inorganic reactions. |

| Deep Eutectic Solvent (DES) Component | Potential to act as a hydrogen bond acceptor. | "Green" reaction media, catalysis, extractions. |

Coordination Chemistry and Ligand Design for Metal-Catalyzed Reactions

The field of coordination chemistry has seen a surge of interest in N-heterocyclic carbenes (NHCs) as ligands for transition metal catalysts. nih.govscripps.edumdpi.comnih.govrsc.org NHCs are known for forming strong sigma-bonds with metal centers, leading to highly stable and active catalysts for a wide range of organic transformations. The seven-membered ring of 1,3-diazepan-2-one can be a precursor to a specific class of NHCs known as diazepanylidene carbenes.

Research has been conducted on the synthesis and coordination chemistry of the novel seven-membered N-heterocyclic carbene, 1,3-dicyclohexyl-1,3-diazepan-2-ylidene, which is a close analogue of the dibutyl derivative. researchgate.net This diazepanylidene carbene has been successfully complexed with various late-transition metals, including rhodium(I), iridium(I), and platinum(0). researchgate.net The resulting metal complexes have been characterized, and their properties, such as the rotational barrier around the metal-carbene bond and the electronic donor ability of the carbene ligand, have been studied. researchgate.net

The infrared stretching frequencies of carbonyl ligands in mixed-ligand complexes (e.g., M(CO)₂(NHC)Cl) provide a measure of the electron-donating ability of the NHC ligand. Studies on the 1,3-dicyclohexyl-1,3-diazepan-2-ylidene complexes have provided such data, allowing for a comparison of its electronic properties with other NHCs. researchgate.net The large N-C-N bond angle in these seven-membered ring carbenes is a notable structural feature. researchgate.net

The catalytic applications of such metal complexes are vast and include C-C and C-N bond-forming reactions, which are fundamental processes in organic synthesis. The stability and tunable nature of NHC ligands make them highly desirable for developing robust and selective catalysts. The dibutyl substituents on the this compound-derived NHC would influence the steric environment around the metal center, which in turn can affect the selectivity of the catalyzed reaction.

| Metal Complex Component | Function | Examples of Metals | Potential Catalytic Applications |

| 1,3-Dibutyl-1,3-diazepan-2-ylidene (NHC ligand) | Strong σ-donor ligand, stabilizes metal center | Rh(I), Ir(I), Pt(0), Pd(II) | C-C coupling reactions (e.g., Heck, Suzuki), C-N coupling reactions, hydrogenation, hydrosilylation. |

| Transition Metal Center | Active site for catalysis | Rhodium, Iridium, Platinum, Palladium, Ruthenium, Gold | Various organic transformations. |

Future Research Directions and Emerging Paradigms in 1,3 Diazepan 2 One Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of diazepan-2-one derivatives often results in racemic mixtures, yet the biological activity of chiral molecules is typically confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods is a paramount objective for future research. Current synthetic approaches to related diazepine (B8756704) structures often involve multi-step processes with moderate yields. nih.gov

Future investigations will likely focus on asymmetric catalysis to produce enantiomerically pure 1,3-diazepan-2-ones. This could involve palladium-catalyzed asymmetric allylic alkylation, a technique that has been successfully applied to 1,4-diazepan-5-ones. acs.org The adaptation of such methods to the 1,3-diazepan-2-one (B95610) core would be a significant advancement. Research into chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, will be essential. The goal is to develop pathways that are not only highly stereoselective but also economically viable and scalable.

| Synthetic Strategy | Potential Application to Diazepan-2-ones | Key Research Focus |

| Asymmetric Hydrogenation | Reduction of a prochiral C=C or C=N bond within a diazepan-2-one precursor. | Development of chiral rhodium or ruthenium catalysts effective for seven-membered rings. |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Introduction of stereocenters adjacent to the nitrogen atoms. acs.org | Design of specific chiral ligands (e.g., phosphines, N-heterocyclic carbenes) for the diazepan-2-one scaffold. |

| Organocatalysis | Enantioselective cyclization or functionalization reactions. | Exploration of proline derivatives or chiral phosphoric acids to catalyze key bond-forming steps. |

| Enzymatic Resolution | Separation of racemic mixtures of diazepan-2-ones or their precursors. | Screening for lipases or proteases with high enantioselectivity for the target molecule. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and optimize reaction conditions, thereby accelerating the research and development process. mdpi.comsemanticscholar.orgnih.gov

Reaction prediction models can also suggest optimal synthetic routes, solvents, and catalysts for producing compounds like 1,3-Dibutyl-1,3-diazepan-2-one, minimizing the need for extensive empirical screening. mdpi.com

| AI/ML Application | Description | Potential Impact on Diazepan-2-one Research |

| De Novo Molecular Design | Generative models (e.g., VAEs, GANs) create novel molecular structures with desired properties. mdpi.comnih.gov | Rapid generation of new 1,3-diazepan-2-one derivatives for virtual screening. |

| QSAR Modeling | ML algorithms predict biological activity based on chemical structure. semanticscholar.org | Prioritization of synthetic targets and reduction of animal testing. |

| Reaction Outcome Prediction | Neural networks predict the products and yields of chemical reactions under various conditions. | Optimization of synthetic pathways for this compound, improving efficiency. |

| Polypharmacology Prediction | AI tools identify multiple potential biological targets for a single compound. kantify.com | Uncovering new therapeutic applications and potential side effects for diazepan-2-one derivatives. |

Exploration of Unconventional Reactivity and Novel Reaction Pathways for Diazepan-2-ones

Moving beyond traditional synthetic transformations, future research will delve into the unconventional reactivity of the diazepan-2-one nucleus to access novel chemical space. This involves exploring reactions that are not typically associated with this scaffold, potentially leading to the discovery of unique molecular architectures with new functions.

One emerging area is the study of reactions involving unconventional leaving groups or bond cleavages. For instance, recent research has shown that 2,2-diazido acylacetates can undergo coupling with amines where a diazido acetate (B1210297) acts as an unconventional leaving group under C-C bond cleavage, a strategy that requires no reagents. researchgate.net Applying such innovative thinking to the diazepan-2-one ring system could lead to unprecedented transformations. Another avenue is the use of photoredox catalysis to enable previously inaccessible reactions under mild conditions. nih.gov C–H activation is another frontier, where inert C–H bonds are selectively functionalized, offering a more atom-economical approach to creating complex molecules. mdpi.com

Sustainable and Green Chemical Synthesis Methodologies for Diazepan-2-one Production

The principles of green chemistry are increasingly integral to modern synthetic planning. Future production of 1,3-diazepan-2-ones will necessitate the development of methodologies that are environmentally benign, minimizing waste and energy consumption.

A key area of development is continuous flow synthesis. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to telescope reaction sequences, thereby reducing purification steps. frontiersin.org An efficient two-step continuous flow synthesis for diazepam has been developed, producing the final product with >98% purity in just 15 minutes. frontiersin.org Applying this technology to this compound could significantly improve manufacturing efficiency and reduce environmental impact.

Other green approaches include the use of alternative solvents, such as deep eutectic solvents (DESs), which are less toxic and often biodegradable. mdpi.com The development of reusable catalysts, such as ionic liquids, also aligns with green chemistry principles by reducing waste. mdpi.com

In Situ Monitoring and Real-time Spectroscopic Analysis of Diazepan-2-one Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. In situ monitoring techniques allow chemists to observe reactions as they happen, providing valuable insights that are often missed with traditional offline analysis.

Future research on diazepan-2-one synthesis will likely incorporate real-time spectroscopic methods such as Process Analytical Technology (PAT), which can include techniques like FTIR, Raman, and NMR spectroscopy. These tools can track the concentration of reactants, intermediates, and products over time, enabling precise control over reaction conditions to maximize yield and purity.

Furthermore, advanced analytical techniques like in vivo microdialysis could be adapted to study the behavior of these compounds in biological systems in real-time. For example, brain microdialysis has been used to monitor the uptake and metabolism of intranasally delivered diazepam, providing a direct measure of the free, active drug concentration at its site of action. researchgate.net Applying such methods to novel diazepan-2-one derivatives would provide critical pharmacokinetic and pharmacodynamic data early in the development process.

Q & A

Q. What strategies optimize the enantiomeric resolution of this compound if chirality is introduced?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Derivatize with chiral auxiliaries (e.g., Mosher’s acid) for F NMR analysis. For asymmetric synthesis, employ organocatalysts (e.g., proline derivatives) in the alkylation step .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and X-ray results with computational models to resolve structural ambiguities .

- Experimental Design : Prioritize reproducibility by documenting solvent grades, instrumentation parameters (e.g., NMR shim settings), and crystallization conditions .

- Critical Literature Review : Differentiate between validated data (e.g., NIST references ) and unverified claims, particularly for analogs like 1,3-diethyl-diazepan-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.